molecular formula C₁₀H₁₅Cl₂FN₂ B1147265 1-(4-Fluorophenyl)piperazine Dihydrochloride CAS No. 64090-10-3

1-(4-Fluorophenyl)piperazine Dihydrochloride

Cat. No.: B1147265
CAS No.: 64090-10-3
M. Wt: 253.14
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It is a derivative of piperazine, where a fluorophenyl group is attached to the piperazine ring. This compound is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperazine Dihydrochloride can be synthesized through a reaction between 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically involves heating the reactants in a suitable solvent, such as diethylene glycol monomethyl ether, under reflux conditions. The reaction mixture is then subjected to microwave irradiation at a power of 800W for about 3 minutes. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)piperazine Dihydrochloride is widely used in scientific research due to its pharmacological properties. Some of its applications include:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.

    Pharmacology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.

    Biology: It is used in studies related to receptor binding and signal transduction pathways.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)piperazine Dihydrochloride involves its interaction with specific molecular targets, primarily serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other physiological processes .

Comparison with Similar Compounds

1-(4-Fluorophenyl)piperazine Dihydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)piperazine: Similar structure but with a methyl group instead of fluorine.

    1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of fluorine.

Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more lipophilic and enhancing its ability to cross biological membranes. This property is particularly valuable in drug design and development, as it can influence the compound’s pharmacokinetics and pharmacodynamics .

Properties

CAS No.

64090-10-3

Molecular Formula

C₁₀H₁₅Cl₂FN₂

Molecular Weight

253.14

Synonyms

1-(4-Fluorophenyl)piperazine Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.